1-Cyclohexyl-2-phenylethanone
Overview
Description
1-Cyclohexyl-2-phenylethanone is an organic compound with the molecular formula C14H18O It is a ketone characterized by a cyclohexyl group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-phenylethanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
1-Cyclohexyl-2-phenylethanol: A related alcohol with similar structural features but different reactivity.
2-Cyclohexyl-1-phenylethanone: An isomer with the cyclohexyl group attached to a different carbon atom.
Cyclohexylphenylmethanone: A ketone with a similar structure but different substitution pattern.
Uniqueness: 1-Cyclohexyl-2-phenylethanone is unique due to its specific arrangement of the cyclohexyl and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-cyclohexyl-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBBLULITNXPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383258 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61259-29-8 | |
Record name | 1-cyclohexyl-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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